molecular formula C7H9NO2 B1267167 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 57338-76-8

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1267167
CAS No.: 57338-76-8
M. Wt: 139.15 g/mol
InChI Key: VDVWTJFVFQVCFN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of pyrrole derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex biomolecules. For instance, it can act as a substrate for enzymes involved in the synthesis of pyrrole-based compounds, which are crucial in biological systems . The interactions between this compound and these enzymes are typically characterized by the formation of enzyme-substrate complexes, leading to the production of biologically active molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain signaling pathways, thereby affecting cell function and behavior . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes. These effects on cellular metabolism and gene expression highlight the importance of this compound in maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity . This binding can lead to changes in the enzyme’s conformation, affecting its catalytic properties. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and metabolic activities.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . It can affect metabolic flux and alter the levels of specific metabolites. The compound’s metabolism involves its conversion into different intermediates, which can participate in further biochemical reactions, contributing to the overall metabolic network.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles, where it can perform its biological functions. The localization of this compound within the cell is essential for its activity and effectiveness in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,5-hexanedione with ammonium carbonate . The reaction mixture is heated until the evolution of gas ceases, indicating the formation of the pyrrole ring. The product is then purified by distillation under reduced pressure .

Another method involves the reaction of aniline with malonic anhydride to form an acylated intermediate, which is then subjected to oxidation-reduction reactions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used as an intermediate in the synthesis of drugs and bioactive molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductive polymers and dyes.

Comparison with Similar Compounds

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and chemical properties

Properties

IUPAC Name

2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-3-6(7(9)10)5(2)8-4/h3,8H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVWTJFVFQVCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303586
Record name 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57338-76-8
Record name 57338-76-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159223
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Record name 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid inhibitor interact with Notum, and what are the potential downstream effects of this interaction?

A1: The research paper [] focuses on elucidating the structural intricacies of the Notum enzyme when bound to the 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid inhibitor. While the abstract doesn't delve into specific downstream effects, understanding the binding mode of this inhibitor to Notum can provide valuable insights.

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